Product packaging for Cannabinerolic acid(Cat. No.:)

Cannabinerolic acid

Cat. No.: B1242857
M. Wt: 360.5 g/mol
InChI Key: SEEZIOZEUUMJME-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification within the Phytocannabinoid Landscape

Phytocannabinoids are a class of terpenophenolic compounds almost exclusively produced by the Cannabis plant. upc.edu They are broadly categorized based on their chemical structure. Cannabinerolic acid is classified as a CBG-type cannabinoid, a group that also includes cannabigerol (B157186) (CBG) and cannabigerolic acid (CBGA). upc.edunih.gov These compounds are characterized by a specific arrangement of a resorcinyl core and a geranyl pyrophosphate group. nih.gov Phytocannabinoids can be further divided into neutral cannabinoids and cannabinoid acids, with the latter containing a carboxyl group that can be removed through non-enzymatic decarboxylation, often induced by heat or light. agriculturejournals.cz

Historical Perspective of this compound Discovery and Early Characterization

The scientific exploration of cannabinoids has a rich history, with the isolation of cannabinol (B1662348) (CBN) in the late 19th century marking an early milestone. nih.gov The structural elucidation of major cannabinoids like cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC) in the mid-20th century by researchers like Raphael Mechoulam spurred a significant increase in research. agriculturejournals.cznih.gov

This compound itself was first isolated and identified in 1995 from an acetone (B3395972) extract of the leaves of a Mexican strain of C. sativa. nih.gov Its chemical structure was determined using advanced spectroscopic techniques, including FAB-mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and was subsequently confirmed through chemical synthesis. nih.gov This discovery was significant as it introduced a new structural isomer into the growing family of known cannabinoids.

Structural Relationship and Distinction from Related Cannabinoid Acids

The defining structural feature of this compound is its stereochemistry. It is the (Z)-isomer of cannabigerolic acid (CBGA), meaning they share the same chemical formula but differ in the spatial arrangement of atoms around a double bond in the geranyl moiety. nih.govagriculturejournals.czcofemersimir.gob.mx Specifically, CBGA is the (E)-isomer. This seemingly subtle difference in geometry has significant implications for how these molecules interact with enzymes in the plant.

The key distinction between CBNRA and other major cannabinoid acids like THCA, CBDA, and cannabichromenic acid (CBCA) lies in its role as a precursor. While CBNRA can be converted into these other acids, it is itself derived from the condensation of olivetolic acid and neryl pyrophosphate. agriculturejournals.cz In contrast, the more abundant CBGA is formed from olivetolic acid and geranyl pyrophosphate. agriculturejournals.cz

Significance of this compound in Cannabinoid Biosynthesis Pathways

Cannabinoid biosynthesis is a complex enzymatic process that occurs primarily in the glandular trichomes of the female cannabis flowers. nih.govnih.gov The pathway begins with the formation of olivetolic acid from hexanoyl-CoA and malonyl-CoA through the actions of tetraketide synthase and olivetolic acid cyclase. nih.govgoogle.com This is followed by the prenylation of olivetolic acid.

The central precursor in cannabinoid biosynthesis is widely recognized as cannabigerolic acid (CBGA). nih.govresearchgate.netresearchgate.net However, a parallel and less predominant pathway involves this compound. CBNRA is synthesized when the enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) utilizes neryl pyrophosphate instead of geranyl pyrophosphate. agriculturejournals.cz

Once formed, both CBGA and CBNRA serve as substrates for a suite of oxidocyclase enzymes that catalyze their conversion into the major cannabinoid acids:

Tetrahydrocannabinolic acid (THCA) synthase: This enzyme can convert both CBGA and CBNRA into THCA, although it shows a lower specificity for CBNRA. agriculturejournals.cz

Cannabidiolic acid (CBDA) synthase: This enzyme selectively favors the conversion of CBGA into CBDA over the conversion of CBNRA. agriculturejournals.cz

Cannabichromenic acid (CBCA) synthase: This enzyme is also involved in the cyclization of CBGA to form CBCA. researchgate.net

The relative abundance of these final cannabinoid acids in a particular cannabis plant is therefore determined by the expression levels and activities of these specific synthase enzymes.

Current Research Gaps and Future Directions in this compound Studies

Despite its established role in cannabinoid biosynthesis, research specifically focused on this compound remains limited. medkoo.com Several key areas warrant further investigation:

Pharmacological Activity: While some in vitro studies have suggested weak affinity for cannabinoid receptors and moderate antimicrobial activity, the full pharmacological profile of CBNRA is largely unknown. medkoo.com Further research is needed to determine its potential therapeutic effects, if any.

Enzymatic Kinetics: A more detailed understanding of the enzymatic kinetics of the synthases that utilize CBNRA as a substrate would provide valuable insights into the regulation of cannabinoid profiles in different cannabis chemovars.

Genetic Regulation: The genetic factors that influence the ratio of neryl pyrophosphate to geranyl pyrophosphate, and thus the relative production of CBNRA versus CBGA, are not well understood.

Analytical Methodologies: The development of more sensitive and specific analytical methods for the detection and quantification of CBNRA in cannabis plant material and extracts would facilitate more accurate research.

Future research in these areas will not only enhance our fundamental understanding of cannabinoid biosynthesis but could also open up new avenues for the selective breeding of cannabis varieties with specific cannabinoid profiles for medicinal or research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B1242857 Cannabinerolic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid

InChI

InChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12-

InChI Key

SEEZIOZEUUMJME-VBKFSLOCSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(/C)\CCC=C(C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O

Origin of Product

United States

Biosynthesis and Biogenetic Origin of Cannabinerolic Acid

Precursor Compounds and Initial Enzymatic Steps

The journey to cannabinerolic acid begins with fundamental building blocks and a series of enzymatic reactions that lay the groundwork for its unique chemical structure.

Role of Olivetolic Acid and Neryl Pyrophosphate

The biosynthesis of this compound, like other cannabinoids, starts with the formation of olivetolic acid (OA). nih.gov This process involves the condensation of hexanoyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS) and olivetolic acid cyclase (OAC). nih.govmdpi.comgoogle.com Olivetolic acid serves as the polyketide core of the cannabinoid structure. researchgate.net

The second key precursor is neryl pyrophosphate (NPP), a monoterpenoid. ebi.ac.uknih.gov NPP is the cis-isomer of geranyl pyrophosphate (GPP), the more common prenyl donor in cannabinoid synthesis. mdpi.comwikipedia.org The joining of olivetolic acid and a prenyl donor is a critical step in the formation of the cannabinoid backbone. researchgate.net While GPP typically reacts with olivetolic acid to form cannabigerolic acid (CBGA), the precursor to major cannabinoids like THCA and CBDA, the utilization of NPP leads to the formation of this compound. mdpi.comnih.govresearchgate.net

Aromatic Prenyltransferase Activity in this compound Formation

The alkylation of olivetolic acid with a prenyl pyrophosphate is catalyzed by an aromatic prenyltransferase. nih.govmdpi.com Specifically, the enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT), also referred to as cannabigerolic acid synthase (CBGAS), is responsible for this crucial condensation step. nih.govresearchgate.nettu-dortmund.de While its primary role is often described as the formation of CBGA from GPP and olivetolic acid, research has shown that this enzyme can also accept neryl pyrophosphate (NPP) as a substrate, albeit to a lesser degree. nih.gov This reaction between olivetolic acid and NPP results in the synthesis of this compound. researchgate.net

The promiscuity of certain aromatic prenyltransferases, such as NphB from Streptomyces, has also been explored, demonstrating the potential for these enzymes to utilize various substrates to create novel cannabinoid structures. nih.gov However, in Cannabis sativa, the formation of this compound is attributed to the inherent, albeit lower, affinity of the plant's native prenyltransferase for NPP. nih.gov

Dedicated Biosynthetic Enzymes and Their Characteristics

While the initial prenylation step sets the stage, the subsequent cyclization of the precursor molecule is what defines the final cannabinoid. Several synthases have been identified and characterized for their roles in the latter stages of cannabinoid biosynthesis.

Identification and Purification of Relevant Synthases

Researchers have successfully identified and purified several key enzymes involved in cannabinoid biosynthesis from Cannabis sativa. These enzymes, often referred to as cannabinoid synthases, are responsible for converting precursor molecules like cannabigerolic acid and this compound into the diverse array of cannabinoids found in the plant.

Notable among these are cannabidiolic acid (CBDA) synthase and cannabichromenic acid (CBCA) synthase. ebi.ac.ukgoogle.comnih.gov Purification of these enzymes has typically involved a multi-step process. For instance, CBDA synthase was purified to apparent homogeneity through a four-step procedure that included ammonium (B1175870) sulfate (B86663) precipitation, followed by column chromatography using DEAE-cellulose, phenyl-Sepharose CL-4B, and hydroxylapatite. ebi.ac.uknih.gov A similar sequential column chromatography approach was used to purify CBCA synthase. ebi.ac.uknih.gov These purification efforts have been instrumental in allowing for detailed characterization of the enzymes' properties and functions.

Enzyme Kinetics and Substrate Specificity for this compound Synthesis

Kinetic studies of the purified cannabinoid synthases have provided valuable insights into their substrate preferences. Both CBDA synthase and CBCA synthase have been shown to utilize this compound as a substrate, in addition to cannabigerolic acid. ebi.ac.uknih.govnih.gov

For CBDA synthase, while it can catalyze the formation of CBDA from this compound, the catalytic efficiency (kcat) is significantly lower than for cannabigerolic acid (0.03 s⁻¹ versus 0.19 s⁻¹, respectively). ebi.ac.uknih.gov This suggests that CBDA is predominantly biosynthesized from cannabigerolic acid. nih.gov

Similarly, CBCA synthase can catalyze the oxidocyclization of both cannabigerolic acid and this compound to form cannabichromenic acid. ebi.ac.uknih.gov The Michaelis-Menten constants (K(m)) for both substrates were found to be of the same order of magnitude; however, the maximal velocity (Vmax) was higher for cannabigerolic acid. ebi.ac.uknih.gov This again indicates a preference for cannabigerolic acid as the primary substrate. nih.gov

Tetrahydrocannabinolic acid (THCA) synthase also demonstrates the ability to use this compound as a substrate, although with a higher K(m) value (254 μM) compared to cannabigerolic acid (134 μM), indicating a lower affinity for this compound. uniprot.org

Table 1: Kinetic Parameters of Cannabinoid Synthases with this compound and Cannabigerolic Acid

Enzyme Substrate K(m) (μM) kcat (s⁻¹) Vmax (nmol/sec/mg)
CBDA Synthase This compound 206 0.03 -
Cannabigerolic Acid 137 0.19 2.57
CBCA Synthase This compound Similar order of magnitude to CBGA Lower than CBGA -
Cannabigerolic Acid Similar order of magnitude to CBNRA Higher than CBNRA -
THCA Synthase This compound 254 - -
Cannabigerolic Acid 134 0.30 2.68

Data sourced from multiple studies. nih.govnih.govuniprot.orguniprot.org

Conversion to Cannabichromenic Acid (CBCA)

Genetic Basis and Transcriptional Regulation of this compound Biosynthesis in Cannabis sativa

The biosynthesis of this compound is intrinsically linked to the genetic framework that governs the entire cannabinoid production pathway in Cannabis sativa. The formation of its precursor, neryl diphosphate (B83284) (NPP), and its subsequent condensation with olivetolic acid are under genetic control. universiteitleiden.nlmdpi.com The expression of the genes encoding for the enzymes involved, such as the geranylpyrophosphate:olivetolate geranyltransferase (GOT), is a critical determinant of the availability of this compound for further conversion. universiteitleiden.nl

The transcriptional regulation of cannabinoid biosynthetic genes is complex and can vary between different Cannabis varieties. nih.govnih.gov Studies have shown that the expression of key genes, including those involved in the production of cannabinoid precursors, generally increases as the female flower matures, coinciding with the development of glandular trichomes where cannabinoids are synthesized. nih.govnih.gov The ratio of different cannabinoids, which is influenced by the relative activities of enzymes like CBDA synthase and THCA synthase, is under strong genetic control. researchgate.net While much of the research has focused on the genes for major cannabinoids like THC and CBD, the underlying principles of genetic regulation also apply to the pathways involving this compound. The presence of multiple genes and allelic variations can influence the production of the various cannabinoid synthases, thereby affecting the downstream fate of this compound. researchgate.net

Environmental and Cultivation Factors Influencing this compound Production in Plants

The production of cannabinoids, including this compound, is not solely determined by genetics; environmental and cultivation factors play a significant role. jppres.comnih.gov These external influences can modulate the expression of biosynthetic genes and the activity of enzymes, thereby affecting the final cannabinoid profile of the plant.

Chemical Synthesis and Analog Development of Cannabinerolic Acid

Total Synthesis Methodologies of Cannabinerolic Acid

The total synthesis of this compound, like other cannabigerol-type cannabinoids, is fundamentally based on the biomimetic condensation of a resorcinolic acid with a terpene alcohol. The primary strategy involves an acid-catalyzed Friedel-Crafts alkylation between olivetolic acid (3,5-dihydroxy-2-pentylbenzoic acid) and nerol (B1678202) (the Z-isomer of geraniol). rsc.orgresearchgate.net

While specific, detailed step-by-step procedures for this compound are not extensively published, the synthesis of its structural isomer, cannabigerolic acid (CBGA), from geraniol (B1671447) and olivetolic acid is well-established. researchgate.net The synthesis of this compound follows the same principle, substituting nerol for geraniol. The chemical structure of this compound isolated from natural sources was definitively confirmed through its total synthesis, validating its proposed structure. encyclopedia.pubnih.gov Commercially available analytical standards of this compound are typically of synthetic origin. caymanchem.comcaymanchem.com

The general reaction can be summarized as: Olivetolic Acid + Nerol --(Acid Catalyst)--> this compound

This reaction mirrors the biosynthetic pathway where the enzyme geranylpyrophosphate:olivetolate geranyltransferase catalyzes the prenylation of olivetolic acid. ebi.ac.uk While the enzyme primarily uses geranyl diphosphate (B83284) (GPP) to form CBGA, it can also accept neryl diphosphate (NPP) as a substrate to a lesser degree, yielding this compound. ebi.ac.uk

Semi-synthetic Routes to this compound

The scientific literature available does not provide specific, established methods for the semi-synthesis of this compound from other more abundant, naturally occurring cannabinoids. Semi-synthesis typically involves the chemical modification of a closely related natural product. A hypothetical semi-synthetic route could involve the isomerization of the double bond in the geranyl group of cannabigerolic acid (CBGA) to the neryl configuration, but documented protocols for this specific transformation are scarce. Another potential approach could involve isolating a precursor like olivetolic acid from a natural source and subsequently reacting it with a synthetic nerol derivative under laboratory conditions.

Synthesis of this compound Derivatives and Homologs

The synthesis of derivatives and homologs of this compound is achieved by modifying the two primary building blocks: the resorcinolic acid core and the terpene chain. google.com

Alkyl Homologs: The most common homologs are those with varying alkyl side-chain lengths on the olivetolic acid moiety. upc.edu The natural precursor for the common C5 (pentyl) series is olivetolic acid. To synthesize homologs, corresponding resorcinolic acids are used. For example:

Cannabigerovarinic acid (CBGVA) , the C3 (propyl) homolog, is synthesized using divarinolic acid (2,4-dihydroxy-6-propylbenzoic acid) instead of olivetolic acid. google.com The same principle applies to creating the Z-isomer, which would be the C3 homolog of this compound.

Other homologs, such as those with C1 (methyl), C4 (butyl), and C7 (heptyl) side chains, have been identified in Cannabis, and their synthesis would require the corresponding alkyl-resorcinolic acids. upc.edu

Terpenoid Analogs: Modifications to the terpene unit can also produce analogs. While the defining feature of this compound is its neryl group, research into other cannabinoids has utilized different terpene precursors. For instance, engineered prenyltransferase enzymes have been used to create CBGA analogs with distinct terpenoid chains (e.g., C5 hemiterpenoid, C15 farnesyl). nih.gov A similar enzymatic or synthetic approach could theoretically be applied to generate novel this compound analogs.

Further derivatization can occur on the final molecule. For example, the synthesis of dimeric derivatives of cannabidiol (B1668261) (CBD) has been reported, suggesting that similar chemical strategies could be explored for this compound to create novel molecular structures. researchgate.net

Stability and Chemical Transformations of this compound in Research Settings

The stability and reactivity of this compound are critical considerations for its isolation, storage, and analysis. Like other acidic cannabinoids, it is a relatively unstable molecule. upc.edubedrocan.com

Storage and Solubility: For research purposes, synthetic this compound is supplied as a solid and requires specific storage conditions to ensure its integrity. It is stable for at least two years when stored at -20°C. caymanchem.comcaymanchem.com In terms of solubility, it is soluble in ethanol (B145695) and sparingly soluble in dimethyl sulfoxide (B87167) (DMSO). caymanchem.com

Chemical Transformations:

Decarboxylation: The most significant chemical transformation is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO2) to form the neutral cannabinoid, cannabinerol (CBNR). upc.edu This reaction is readily induced by heat, exposure to sunlight, or improper storage over time. upc.edursc.org

Oxidation: Cannabinoids can undergo oxidation when exposed to air or UV light. google.com In a related compound, tetrahydrocannabinolic acid (THCA), this process leads to the formation of cannabinolic acid (CBNA). google.com It is plausible that this compound could undergo similar oxidative degradation.

Analytical Derivatization: In research settings, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, this compound is often chemically transformed to prevent degradation in the hot injector port. A common method is trimethylsilyl (B98337) (TMS) derivatization, which protects the carboxylic acid and hydroxyl groups, increasing thermal stability and preventing decarboxylation during analysis. upc.edu

Enzymatic Conversion: this compound can serve as a substrate for cannabinoid-synthesizing enzymes. Research has shown that cannabidiolic acid (CBDA) synthase can catalyze the oxidocyclization of this compound to form CBDA. However, the enzyme exhibits a strong preference for the E-isomer, cannabigerolic acid, making the conversion from this compound less efficient. ebi.ac.uk

Molecular and Cellular Mechanism Investigations of Cannabinerolic Acid Pre Clinical Focus

Receptor Ligand Binding Affinity and Selectivity Profiling

The initial step in understanding the pharmacological profile of a compound like cannabinerolic acid involves characterizing its binding affinity and selectivity for various cellular receptors.

Classical cannabinoid pharmacology is centered on the cannabinoid receptors type 1 (CB1) and type 2 (CB2). However, in vitro investigations suggest that this compound and its derivatives exhibit a weak affinity for both CB1 and CB2 receptors. medkoo.com The interaction is considered limited when compared to major cannabinoids such as Δ⁹-tetrahydrocannabinol (THC). medkoo.com This low affinity suggests that the primary pharmacological actions of CBNA are likely mediated through mechanisms independent of direct, potent CB1 or CB2 receptor agonism or antagonism.

Expanding beyond the classical cannabinoid receptors, research indicates that various phytocannabinoids can interact with a range of other targets, including G protein-coupled receptors like GPR55, transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs). nih.govgoogle.combiomol.com

Molecular docking studies have been employed to predict the binding potential of this compound to several non-cannabinoid receptor targets involved in cellular signaling. In one such computational study, this compound demonstrated a notable binding affinity for the serine/threonine-protein kinase mTOR (Mammalian Target of Rapamycin). researchgate.net The predicted binding affinity was -6.4 kcal/mol, which was stronger than that of the control compound, aspirin (B1665792) (-5.1 kcal/mol), used in the study. researchgate.net This interaction with MTOR, a key regulator of cell growth, proliferation, and metabolism, suggests a potential mechanism of action for the compound. The same molecular docking study also investigated other receptors such as EGFR, PDGFRA, FLT1, PIK3R1, and PIK3CA, though specific binding affinity values for this compound with these targets were not reported, as the focus shifted to other cannabinoids for those receptors. researchgate.net

Table 1: Molecular Docking Binding Affinity of this compound

Target Receptor Ligand Binding Affinity (kcal/mol) Control (Aspirin) Affinity (kcal/mol) Source(s)

Interactions with Cannabinoid Receptors (CB1, CB2) in In Vitro Systems

Enzyme Kinetic Modulation and Activity Profiling

This compound's interactions are not limited to cell-surface or intracellular receptors; it also serves as a substrate for key enzymes in the cannabinoid biosynthetic pathway.

While related cannabinoid acids such as tetrahydrocannabinolic acid (THCA) have been shown in in vitro studies to inhibit cyclooxygenase enzymes (COX-1 and COX-2), specific data on the direct inhibitory activity of this compound on these enzymes is not extensively detailed in the current body of scientific literature. researchgate.net Similarly, its potential modulation of fatty acid amide hydrolase (FAAH), a principal enzyme for endocannabinoid degradation, has not been fully characterized. frontiersin.org

In vitro studies have confirmed that this compound is a substrate for several FAD-dependent oxidocyclase enzymes that synthesize major cannabinoids. mdpi.comresearchgate.net This positions CBNA as an alternative precursor to cannabigerolic acid (CBGA) in the plant's metabolic network.

Specific findings include:

THCA Synthase: This enzyme can utilize this compound as a substrate for oxidative cyclization to produce Δ⁹-tetrahydrocannabinolic acid (THCA). google.com

CBDA Synthase: Cannabidiolic acid (CBDA) synthase also processes this compound. The catalytic rate (kcat) for this conversion was determined to be 0.03 s⁻¹, which is lower than the rate for the primary substrate, CBGA (0.19 s⁻¹). icmag.com This suggests that while the conversion occurs, CBGA is the preferred precursor for CBDA biosynthesis. icmag.com

CBCA Synthase: Cannabichromenic acid (CBCA) synthase catalyzes the conversion of both CBGA and this compound into CBCA. acs.org The Michaelis constant (Km) values for both substrates were found to be of the same order of magnitude, indicating similar enzyme-substrate affinity. However, the maximal reaction velocity (Vmax) was higher for CBGA, suggesting it is the more efficiently converted substrate. acs.org

Table 2: this compound as a Substrate for Cannabinoid Biosynthetic Enzymes

Enzyme Product Kinetic Parameter(s) Comparison to CBGA Source(s)
CBDA Synthase CBDA kcat = 0.03 s⁻¹ Lower catalytic rate (CBGA kcat = 0.19 s⁻¹) icmag.com
CBCA Synthase CBCA Km of same order of magnitude Lower Vmax acs.org

In Vitro Enzyme Inhibition/Activation Studies (e.g., Cyclooxygenase, Fatty Acid Amide Hydrolase)

Intracellular Signaling Pathway Modulation in Cellular Models

The interaction of this compound with upstream targets like receptors and enzymes can trigger changes in downstream intracellular signaling pathways.

The predicted binding of this compound to the MTOR receptor is significant because MTOR is a central node in signaling pathways critical for cellular function. researchgate.net Specifically, MTOR is a core component of the PI3K/AKT/MTOR pathway, which regulates cell growth, survival, and protein synthesis. The computational finding that CBNA binds to MTOR suggests it may have the potential to modulate this pathway. researchgate.net The molecular docking study that identified this interaction was investigating compounds that could affect inflammatory signaling cascades, including the JAK/STAT and MAPK pathways, indicating a theoretical link between CBNA's molecular targets and the modulation of cellular inflammation. researchgate.net Further cellular studies are required to confirm this predicted modulation and elucidate the precise downstream consequences.

Table of Mentioned Compounds

Compound Name Abbreviation
This compound CBNA
Cannabigerolic Acid CBGA
Cannabidiolic Acid CBDA
Tetrahydrocannabinolic Acid THCA
Cannabichromenic Acid CBCA
Δ⁹-tetrahydrocannabinol THC
Cannabidiol (B1668261) CBD
Cannabinol (B1662348) CBN
Cannabigerol (B157186) CBG
Tetrahydrocannabivarin (B162180) THCV
Cannabinerol CBNR
Aspirin
Anandamide (B1667382) AEA

Regulation of MAPK Pathways

Pre-clinical research into the specific effects of this compound on mitogen-activated protein kinase (MAPK) signaling pathways is still emerging. However, studies on related minor phytocannabinoids suggest this is a promising area of investigation. Research has shown that other minor cannabinoids, such as cannabigerol (CBG), cannabichromene (B1668259) (CBC), tetrahydrocannabivarin (THCV), and cannabigerolic acid (CBGA), can exert anti-inflammatory effects in human keratinocytes through the molecular deregulation of the MAPK pathway researchgate.net. The MAPK pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis googleapis.com.

While direct experimental evidence on this compound is limited, in silico studies provide computational evidence for its potential interaction with key components of related signaling cascades. A molecular docking study investigating the anti-inflammatory potential of various Cannabis sativa L. compounds identified this compound as a potential ligand for the mTOR (mammalian target of rapamycin) protein researchgate.net. The PI3K/AKT/mTOR pathway is intricately linked with MAPK signaling. The study reported a binding affinity of -6.4 kcal/mol between this compound and the serine/threonine-protein kinase mTOR, a value indicating a more stable and stronger bond than the control compound used in the simulation researchgate.net. This suggests that this compound may influence cellular processes regulated by mTOR, which overlaps with MAPK-regulated functions. Further in vitro and in vivo studies are required to validate these computational findings and elucidate the precise mechanisms by which this compound may regulate MAPK pathways.

Influence on Calcium Signaling

The direct influence of this compound on calcium signaling remains an area with limited specific research. However, studies on structurally similar cannabinoids provide a basis for future investigation. For instance, research on cannabinerol (CBNR), a geometric isomer of cannabigerol, has demonstrated its capacity to influence synaptic genes, including those related to ion channels researchgate.netnih.gov. In a study using a motor-neuron-like cell line, CBNR was found to upregulate genes for calcium channel subunits (Cacna1b, Cacna1c, Cacnb1) and genes related to calcium signaling (Cabp1, Camkv) researchgate.netnih.gov.

These findings for CBNR suggest that cannabinoids as a class can modulate the expression and function of key components of calcium signaling pathways researchgate.netnih.gov. Given that calcium ions are vital second messengers in a multitude of cellular functions, from neurotransmission to gene expression, the potential for this compound to have similar effects warrants direct pre-clinical investigation. The structural similarities and shared biosynthetic origins between these minor cannabinoids suggest that this compound could also interact with calcium channels or related signaling proteins, but dedicated studies are necessary to confirm this hypothesis.

Modulation of NF-κB Pathways

The modulation of Nuclear Factor-kappa B (NF-κB) pathways is a frequently cited mechanism for the anti-inflammatory effects of various cannabinoids researchgate.net. The NF-κB signaling cascade is a primary regulator of genes involved in inflammation and immune responses nih.gov. While direct experimental validation for this compound is not extensively documented, its potential to act as an anti-inflammatory agent suggests that, like other cannabinoids, it may interact with this pathway researchgate.net.

Studies on other major cannabinoids, such as cannabidiol (CBD), have shown direct inhibition of the NF-κB pathway in LPS-activated microglial cells nih.gov. CBD was found to reverse the degradation of IκB, an inhibitory protein, and lower the phosphorylation of the NF-κB p65 subunit, thereby reducing its activity nih.gov. Furthermore, in silico research aimed at identifying anti-inflammatory compounds from Cannabis sativa L. for inflammation induced by cigarette smoke highlighted this compound's potential interactions with inflammatory pathways like JAK/STAT and MAPK researchgate.net. Given that these pathways often crosstalk with NF-κB, it is plausible that this compound could exert its effects through a multi-faceted modulation of these interconnected inflammatory signaling networks. However, preclinical studies focusing specifically on this compound are needed to confirm its direct effects on NF-κB activation and signaling.

Protein-Ligand Interaction Studies and Computational Approaches

Molecular Docking and Dynamics Simulations

Molecular docking simulations have been employed in several pre-clinical, in silico studies to predict the binding affinity and interaction patterns of this compound with various protein targets. These computational methods are instrumental in identifying potential therapeutic targets and understanding the molecular basis of a ligand's activity.

One study focused on inflammation-related pathways identified the serine/threonine-protein kinase mTOR as a potential target. This compound showed a binding affinity of -6.4 kcal/mol, which was stronger than the control compound in the simulation researchgate.net. In a separate in silico investigation into the potential of minor cannabinoids in breast cancer, this compound was docked against Estrogen Receptor α (ERα). The results showed a promising binding affinity of -7.7 kcal/mol nih.gov. The simulation detailed specific molecular interactions, including the formation of hydrogen bonds with the amino acid residues His524 and Glu353 and hydrophobic interactions with Trp383 nih.gov. Another theoretical study evaluated the interaction of twenty cannabinoid derivatives with the 5α-reductase enzyme, a key target in conditions like benign prostatic hyperplasia. The results suggested that this compound could have a higher affinity for this enzyme compared to established inhibitors like dutasteride (B1684494) and finasteride, indicating its potential as a 5α-reductase inhibitor ccij-online.org.

These findings highlight the versatility of this compound in potentially interacting with a range of biologically significant protein targets.

Table 1: Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues/Notes Source(s)
Serine/threonine-protein kinase mTOR -6.4 Higher binding affinity than control. researchgate.net
Estrogen Receptor α (ERα) -7.7 Hydrogen bonds: His524, Glu353. Hydrophobic interactions: Trp383. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. For cannabinoids, the alkyl side chain is considered a critical element of the pharmacophore, and modifications to this structure can significantly alter potency rsc.org.

While specific pharmacophore models for this compound's activity are not detailed in the available literature, its unique structure provides important considerations for such modeling. This compound is the cis (or Z) isomer of cannabigerolic acid (CBGA), with the difference being the geometry of the double bond in the geranyl side chain cannalib.eunih.gov. This stereochemical difference is significant because biological receptors are highly sensitive to the three-dimensional shape of a ligand. The enzymatic processes in Cannabis sativa also show a preference, with cannabichromenic acid synthase able to use both this compound and cannabigerolic acid as substrates, but showing a higher maximum reaction rate (Vmax) with the trans-isomer, CBGA researchgate.net. This demonstrates that the geometry of the isoprenyl chain is a key feature influencing molecular recognition, a central concept in pharmacophore modeling. Future development of pharmacophore models for targets of this compound would need to account for this specific stereochemistry to accurately predict and design potent ligands.

Cellular Uptake, Distribution, and Efflux Mechanisms in Cell Cultures

The mechanisms governing the entry of this compound into cells, its distribution within subcellular compartments, and its potential removal by efflux pumps are critical for understanding its bioavailability and efficacy at the cellular level. Research in this specific area for this compound is limited. However, studies on other cannabinoids and related compounds provide a framework for potential mechanisms. For example, research has been conducted on how certain cannabinoid analogues affect the cellular uptake of the endocannabinoid anandamide uniupo.it.

The carboxylate group present in acidic cannabinoids like this compound is a key structural feature that influences their physicochemical properties, such as polarity and ability to cross cell membranes nih.gov. This carboxyl group is essential for the activity of the terminal cyclase enzymes that produce the diversity of cannabinoids, but it also means that acidic cannabinoids are ionized at physiological pH, which can impact their passive diffusion across lipid bilayers nih.gov. The processes of cellular uptake, intracellular distribution, and efflux for this compound have not yet been specifically characterized in cell culture models. Determining whether it enters cells via passive diffusion or through specific transporter proteins, and whether it is a substrate for efflux pumps like P-glycoprotein, remains a necessary area for future pre-clinical investigation.

In Vivo Mechanistic Studies of this compound Remain Largely Unexplored

Despite growing interest in the therapeutic potential of various phytocannabinoids derived from Cannabis sativa, research into the specific molecular and cellular mechanisms of this compound (CBNA) is still in its nascent stages. A thorough review of current scientific literature reveals a significant gap in preclinical research, particularly concerning in vivo mechanistic studies in animal models that focus on target engagement.

This compound is recognized as a cannabinoid acid and a geometric isomer of cannabigerolic acid (CBGA), which is a key precursor to many well-known cannabinoids. nih.govfrontiersin.org The structural distinction between CBNA and CBGA lies in the cis configuration of the geranyl group in CBNA, compared to the trans configuration in CBGA. frontiersin.orgresearchgate.net This difference is fundamental to its biochemical role and potential interactions.

While the biosynthetic pathway of cannabinoids is increasingly understood, with CBNA being identified as a substrate for enzymes like cannabichromenic acid synthase, this knowledge stems primarily from in vitro characterizations. acs.orgmdpi.com These studies indicate that while the enzyme can convert CBNA into cannabichromenic acid, it does so with a lower maximum reaction velocity (Vmax) compared to its primary substrate, CBGA. acs.org This suggests a potential, albeit less efficient, enzymatic target.

However, the translation of these in vitro findings into a living organism is a critical step for understanding any compound's pharmacological profile. Such in vivo studies are essential for confirming whether a compound reaches and interacts with its intended biological target (target engagement) under physiological conditions.

To date, published research has not provided detailed findings or data from animal models specifically investigating the target engagement of this compound. While computational (in silico) studies have begun to predict potential interactions, such as the binding affinity of CBNA for inflammatory targets like the mTOR receptor, these are theoretical models that require experimental validation in living systems.

The current body of scientific literature extensively covers other cannabinoids, detailing their in vivo effects and target interactions in various animal models of disease. researchgate.netnih.gov However, this compound is frequently mentioned only in broader chemical profiles of Cannabis sativa or in lists of potential, yet unstudied, compounds. researchgate.netmdpi.comgoogle.com

Metabolism and Biotransformation of Cannabinerolic Acid Pre Clinical Studies

Metabolic Pathways in In Vitro Systems (e.g., Liver Microsomes, Isolated Hepatocytes)

While comprehensive studies on the metabolism of cannabinerolic acid in human liver microsomes and isolated hepatocytes are not extensively documented, its biotransformation has been characterized in various in vitro enzymatic systems. The primary metabolic pathways identified for this compound involve enzymatic cyclization to form other cannabinoid acids. mdpi.comebi.ac.uknih.gov

This compound serves as a substrate for cannabinoid synthases, which are enzymes that catalyze the formation of the major cannabinoid acids. mdpi.comnih.gov In vitro assays have demonstrated that cannabidiolic acid (CBDA) synthase can catalyze the oxidative cyclization of this compound to produce cannabidiolic acid (CBDA). ebi.ac.uknih.gov Similarly, cannabichromenic acid (CBCA) synthase utilizes this compound as a substrate to form cannabichromenic acid (CBCA). researchgate.netebi.ac.uk These enzymatic conversions represent key biotransformation pathways for this compound. mdpi.comnih.gov

Although direct evidence from liver microsome studies on this compound is limited, the metabolism of structurally related cannabinoids suggests likely pathways. researchgate.netnih.govnih.gov Cannabinoids are generally good substrates for cytochrome P450 (CYP450) mixed-function oxidases. wikidoc.org Theoretical evaluations also suggest that cannabinoid derivatives, including this compound, undergo metabolism involving cytochrome P450 systems. ccij-online.org Based on data from related compounds like cannabigerol (B157186) (CBG) and cannabidiol (B1668261) (CBD), it is hypothesized that the metabolism of this compound in hepatic systems would likely involve hydroxylation reactions catalyzed by CYP450 enzymes. researchgate.netnih.gov Following Phase I metabolism by CYPs, Phase II conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), is another plausible pathway, as observed for other cannabinoid acids like CBDA. nih.govnih.gov

Identification of Metabolites in Pre-clinical Models

To date, specific studies identifying the metabolites of this compound in preclinical animal models have not been widely published. The primary identified biotransformation products of this compound originate from in vitro enzymatic assays rather than in vivo animal studies.

The key identified molecules resulting from the biotransformation of this compound are:

Cannabidiolic acid (CBDA): Formed through the action of CBDA synthase. ebi.ac.uknih.gov

Cannabichromenic acid (CBCA): Formed through the action of CBCA synthase. researchgate.netebi.ac.uk

These conversions highlight the role of this compound as a direct precursor to other significant cannabinoid acids. frontiersin.org

Role of Specific Enzyme Systems in Biotransformation (e.g., Cytochrome P450s, Glucuronosyltransferases)

The specific enzyme systems confirmed to be involved in the biotransformation of this compound are the cannabinoid synthases.

Cannabidiolic Acid (CBDA) Synthase: This enzyme catalyzes the oxidative cyclization of this compound to yield CBDA. nih.gov The reaction is an oxidocyclization that does not require coenzymes like molecular oxygen or hydrogen peroxide. nih.gov

Cannabichromenic Acid (CBCA) Synthase: This enzyme also catalyzes the oxidocyclization of this compound, converting it into CBCA. ebi.ac.uk This reaction proceeds through direct dehydrogenation without requiring hydroxylation. researchgate.netebi.ac.uk

While not yet directly demonstrated for this compound itself, research on other cannabinoids strongly implicates the involvement of other major enzyme systems in its metabolism. researchgate.netwikidoc.org

Cytochrome P450 (CYP450) Enzymes: The metabolism of cannabigerol (CBG), the neutral counterpart to this compound's isomer CBGA, is mediated by cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4. researchgate.net Given the structural similarities, it is highly probable that these enzymes are also involved in the Phase I metabolism of this compound. wikidoc.orgccij-online.org The metabolism of most classic cannabinoids is handled by CYP2C9 and CYP3A4. nih.gov

UDP-glucuronosyltransferases (UGTs): Phase II metabolism of cannabinoid acids often involves glucuronidation. nih.gov Studies on cannabidiolic acid (CBDA) have shown that it undergoes significant depletion by UGTs in canine liver microsomes, indicating a major role for this enzyme class in its metabolism. nih.gov This suggests a probable pathway for the conjugation and subsequent elimination of any hydroxylated metabolites of this compound. nih.gov

Comparative Metabolic Profiles with Related Cannabinoids

The metabolic profile of this compound is most directly comparable to its geometric isomer, cannabigerolic acid (CBGA). Both compounds serve as precursors in the biosynthesis of other cannabinoids. ebi.ac.ukfrontiersin.org

The primary difference in their metabolic profiles lies in the efficiency with which they are utilized by cannabinoid synthases.

Versus Cannabigerolic Acid (CBGA): Both CBNA and CBGA are substrates for CBDA synthase and CBCA synthase. However, the catalytic efficiency of these enzymes is significantly higher for CBGA. ebi.ac.ukebi.ac.uk For CBDA synthase, the catalytic rate (kcat) for the conversion of CBGA to CBDA is 0.19 s⁻¹, whereas for the conversion of CBNA to CBDA, it is much lower at 0.03 s⁻¹. nih.gov This indicates that CBDA is predominantly biosynthesized from CBGA rather than this compound. ebi.ac.uknih.gov A similar preference is observed with CBCA synthase, which more readily forms CBCA from CBGA than from this compound. researchgate.netebi.ac.ukebi.ac.uk

Table 1: Comparative Enzymatic Conversion by Cannabidiolic Acid (CBDA) Synthase

Substrate Product Catalytic Rate (kcat) Conclusion
Cannabigerolic Acid (CBGA) Cannabidiolic Acid (CBDA) 0.19 s⁻¹ Preferred substrate nih.gov
This compound (CBNA) Cannabidiolic Acid (CBDA) 0.03 s⁻¹ Less efficient conversion nih.gov

When comparing the hypothesized hepatic metabolism of this compound to other major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), it is expected to follow similar general pathways. The metabolism of THC and CBD is complex, involving multiple hydroxylation and oxidation reactions by CYP450 enzymes, followed by glucuronide conjugation. nih.govnih.gov For instance, comparative studies show that THC has a higher metabolic rate in both human and mouse liver microsomes than CBD. nih.gov While the specific rate for this compound is unknown, its metabolism would likely involve the formation of various hydroxylated and carboxylated derivatives, consistent with the patterns observed for other phytocannabinoids. nih.govnih.gov

Advanced Analytical Methodologies for Cannabinerolic Acid Research

Extraction and Purification Techniques from Biological and Plant Matrices

The initial and critical step in the study of cannabinerolic acid is its isolation from plant material, typically Cannabis sativa. This process involves a series of extraction and purification steps designed to isolate the acidic cannabinoids from the complex plant matrix.

Initial extraction is often performed using organic solvents. For instance, an acetone (B3395972) extract of the leaves of a Mexican strain of C. sativa has been used for the isolation of this compound. encyclopedia.pub This is followed by column chromatography on silica (B1680970) gel to separate the various components of the extract. encyclopedia.pubcolostate.edu Another approach involves using supercritical fluid extraction (SFE) with CO2 to obtain an enriched extract of acidic cannabinoids, which is a greener alternative to traditional solvent extraction. nih.gov

Further purification is essential to separate this compound from other cannabinoids and plant constituents. Techniques such as flash silica gel column chromatography and Sephadex LH-20 column chromatography are employed for this purpose. colostate.edunih.gov For preparative isolation, centrifugal partition chromatography (CPC) has proven to be a powerful tool. nih.govresearchgate.net A specific method for isolating acidic cannabinoids, including this compound, utilizes pH-zone-refining centrifugal partition chromatography. nih.gov This technique employs a biphasic solvent system and takes advantage of the ionizable character of the acidic cannabinoids to achieve separation. nih.gov

In some instances, a combination of chromatographic techniques is necessary. For example, the isolation of certain cannabinoid esters involved vacuum liquid chromatography (VLC), C18 semi-preparative high-performance liquid chromatography (HPLC), and semi-preparative chiral HPLC. colostate.edu Liquid-liquid extraction can also be used as a further purification step for fractions obtained from CPC. nih.gov

Table 1: Overview of Extraction and Purification Techniques for this compound and Related Cannabinoids

TechniqueDescriptionPurposeReference(s)
Solvent Extraction Use of organic solvents like acetone or hexane (B92381) to dissolve cannabinoids from plant material.Initial extraction from plant matrix. encyclopedia.pubcolostate.edu
Supercritical Fluid Extraction (SFE) Utilizes supercritical CO2 as a solvent for a more environmentally friendly extraction process.To obtain an enriched extract of acidic cannabinoids. nih.gov
Silica Gel Column Chromatography A solid-liquid chromatographic technique used to separate components of a mixture.Purification of the crude extract. encyclopedia.pubcolostate.edu
Sephadex LH-20 Column Chromatography A size-exclusion chromatography method used for separating molecules based on their size.Further purification of cannabinoid fractions. nih.gov
Centrifugal Partition Chromatography (CPC) A liquid-liquid chromatography technique that allows for large-scale preparative isolation.Preparative isolation of cannabinoids. nih.govresearchgate.net
pH-Zone-Refining CPC A variation of CPC that utilizes pH gradients to separate ionizable compounds.Specific isolation of acidic cannabinoids. nih.gov
Liquid-Liquid Extraction (LLE) A method to separate compounds based on their relative solubilities in two different immiscible liquids.Further purification of CPC fractions. nih.gov

Chromatographic Separation Methods for Quantification and Purity Assessment

Once extracted and purified, various chromatographic methods are employed to quantify this compound and assess its purity. These techniques are essential for ensuring the quality and accuracy of research findings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cannabinoids because it can analyze the acidic forms directly without the need for derivatization. bedrocan.com When coupled with detectors such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides both quantitative and structural information. HPLC with DAD allows for the quantification of cannabinoids by measuring their UV absorbance at specific wavelengths. google.comresearchgate.net The use of HPLC coupled with mass spectrometry (HPLC-MS) offers higher selectivity and sensitivity, enabling the identification and quantification of minor cannabinoids even in complex mixtures. google.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for cannabinoid analysis. However, due to the high temperatures used in the GC inlet, acidic cannabinoids like this compound undergo decarboxylation. bedrocan.comcannabissciencetech.com To analyze the intact acidic form, a derivatization step is necessary. nih.govmdpi.com Silylation is a common derivatization technique where a trimethylsilyl (B98337) (TMS) group is added to the carboxylic acid moiety, making the compound more volatile and thermally stable for GC analysis. cannabissciencetech.commdpi.com GC-MS provides excellent separation and detailed mass spectral data for the identification of derivatized cannabinoids. encyclopedia.pubnih.gov

Supercritical Fluid Chromatography (SFC) is an emerging technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. justia.comnih.gov SFC offers fast and efficient separations of cannabinoids, including the challenging separation of isomers. nih.gov Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) coupled with tandem mass spectrometry (MS/MS) has been shown to provide rapid and sensitive analysis of both neutral and acidic phytocannabinoids. nih.gov

Centrifugal Partition Chromatography (CPC) is a preparative liquid-liquid chromatographic technique that is particularly well-suited for the large-scale isolation of cannabinoids. researchgate.netjustia.comlabcompare.com Unlike traditional solid-support chromatography, CPC utilizes a liquid stationary phase, which eliminates irreversible adsorption of the sample and allows for high recovery rates. labcompare.com By selecting an appropriate biphasic solvent system, CPC can effectively separate cannabinoids based on their partition coefficients. nih.govresearchgate.net This technique has been successfully used for the preparative isolation of several major cannabinoids and can be adapted for the purification of this compound. researchgate.net

Table 2: Comparison of Chromatographic Methods for this compound Analysis

MethodPrincipleAdvantagesLimitationsKey ApplicationReference(s)
HPLC-UV/DAD/MS Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Direct analysis of acidic forms, quantitative, structural information with MS.Resolution can be challenging for some isomers.Quantification and purity assessment. bedrocan.comgoogle.comresearchgate.netresearchgate.net
GC-MS Separation based on partitioning between a gas mobile phase and a liquid or solid stationary phase.High resolution, detailed mass spectra.Requires derivatization for acidic cannabinoids, thermal degradation risk.Analysis of derivatized forms. encyclopedia.pubcannabissciencetech.comnih.govmdpi.com
SFC Separation using a supercritical fluid as the mobile phase.Fast separations, efficient for isomers, environmentally friendly.Less common than HPLC and GC.Rapid analysis of cannabinoid mixtures. justia.comnih.gov
CPC Liquid-liquid partition chromatography without a solid support.High sample loading capacity, no irreversible adsorption, high recovery.Primarily for preparative scale.Preparative isolation. nih.govresearchgate.netjustia.comlabcompare.comnih.govresearchgate.net

Supercritical Fluid Chromatography (SFC)

Advanced Spectroscopic Characterization (beyond basic identification)

Beyond initial identification, advanced spectroscopic techniques are employed to elucidate the detailed chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural determination. Both 1D (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments provide detailed information about the connectivity of atoms within the molecule, allowing for the unambiguous assignment of its structure. encyclopedia.pubunina.it

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the exact mass of the molecule, which is used to determine its elemental composition. encyclopedia.pubnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid and hydroxyl groups, by detecting their characteristic vibrational frequencies. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the structural elucidation and sensitive detection of cannabinoids like this compound. mdpi.comencyclopedia.pub Unlike standard mass spectrometry, HR-MS provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the elemental composition of a molecule. This capability is critical for distinguishing between isomers and identifying unknown compounds in complex mixtures. researchgate.net

Table 1: Application of Mass Spectrometry in Cannabinoid Analysis
TechniqueApplicationKey AdvantageReference
LC-HRMSAccurate mass measurement and elemental composition determination of CBNA and other cannabinoids.High specificity and ability to distinguish between isobaric compounds. researchgate.netgoogle.com
FAB-MSInitial structure determination of this compound.Soft ionization technique suitable for analyzing thermally labile molecules. mdpi.com
GC-MSIdentification of cannabinoids, though often requires derivatization for acidic forms to prevent thermal degradation.Provides characteristic fragmentation patterns for structural confirmation. mdpi.comnih.gov
LC-MS/MSQuantitative analysis of a wide range of cannabinoids in various matrices.High sensitivity and selectivity, suitable for routine analysis and complex samples. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Quantitative NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules, including this compound. mdpi.comencyclopedia.pub ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton. nih.gov The initial structural determination of CBNA relied heavily on NMR data to establish its connectivity and stereochemistry. mdpi.comresearchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for assembling the complete molecular structure. google.comunina.it

COSY experiments reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within a spin system. google.comunina.it

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). google.comunina.it

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule. google.comunina.it

Beyond structural analysis, Quantitative NMR (qNMR) has emerged as a powerful tool for determining the concentration of specific cannabinoids without the need for identical reference standards. nih.govcannalib.eu ¹H-qNMR, for example, allows for the direct quantification of multiple cannabinoids in a complex mixture by integrating the signals of specific protons relative to a certified internal standard. nih.govbedrocan.com This method is advantageous because it relies on the fundamental principle that the signal area is directly proportional to the number of nuclei, providing accurate and rapid quantification. nih.govnih.gov While signal overlap in complex extracts can be a challenge for ¹H-qNMR, 2D-qNMR methods, like COSY-based quantification, can resolve this issue by using cross-peaks in the 2D spectrum for measurement. nih.gov

Table 2: NMR Spectroscopic Data for Cannabinoid Analysis
NMR TechniquePurposeInformation ObtainedReference
1D-NMR (¹H, ¹³C)Structural Elucidation & QuantificationProvides data on the chemical environment of individual protons and carbons. Used in qNMR for concentration determination. mdpi.comnih.gov
2D-NMR (COSY)Structural ElucidationIdentifies proton-proton coupling networks, establishing connectivity between adjacent protons. google.comunina.it
2D-NMR (HSQC/HMBC)Structural ElucidationCorrelates protons with their directly attached carbons (HSQC) and with carbons 2-3 bonds away (HMBC), revealing the complete carbon framework. google.comunina.it
qNMRQuantificationAllows for the direct and accurate measurement of cannabinoid concentrations in extracts without requiring specific reference standards. nih.govcannalib.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques that provide complementary information for the characterization of this compound. encyclopedia.pub

Infrared (IR) Spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For CBNA, the IR spectrum provides key information about its functional groups. nih.gov For instance, a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group, while a sharp peak around 1700 cm⁻¹ indicates the C=O stretch of the carboxyl group. Other peaks would confirm the presence of aromatic C=C bonds and aliphatic C-H bonds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. cannalib.eu The UV spectrum of a cannabinoid is determined by its chromophores—the parts of the molecule that absorb light. For CBNA, the resorcinolic acid core is the primary chromophore. encyclopedia.pub The wavelength of maximum absorbance (λmax) and the molar extinction coefficient are characteristic properties that can aid in identification and quantification. cannalib.eubedrocan.com UV detectors are commonly paired with High-Performance Liquid Chromatography (HPLC) for the routine quantification of cannabinoids. cannalib.eunih.gov

Method Validation and Quality Control for Research Applications

For research findings to be considered reliable and reproducible, the analytical methods used for the detection and quantification of this compound must be rigorously validated. nih.govregulations.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. regulations.gov Key validation parameters, often following guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, and robustness. mdpi.comresearchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other cannabinoids, terpenes, and matrix components. nih.govresearchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using certified reference materials (CRMs) or by spiking a blank matrix with a known amount of the analyte. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (within-batch precision) and intermediate precision (between-batch precision). nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Quality control (QC) involves the routine use of validated methods and the analysis of QC samples, such as CRMs or in-house reference materials, to ensure that the analytical system is performing correctly and that the results are reliable. nih.govnih.gov The use of orthogonal testing methods, such as comparing HPLC-UV results with LC-MS/MS data, can serve as an internal cross-check to ensure the accuracy of both identification and quantification. regulations.gov

Development of Novel Assays for this compound Detection and Quantification

While established chromatographic methods are reliable, there is ongoing research to develop novel assays that are faster, more portable, or can detect cannabinoids in different contexts. nih.govnih.gov The development of new analytical methods for minor cannabinoids like CBNA is an active area of research. google.com

High-resolution mass spectrometry (HR-MS) is at the forefront of developing new assays, particularly for identifying previously unknown or "emergent" cannabinoids in complex samples. nih.gov Non-targeted acquisition methods allow for the collection of comprehensive mass spectral data, which can be retrospectively analyzed to identify new compounds that were not initially targeted. nih.gov

In the realm of quantification, ¹H-qNMR offers a rapid screening alternative to chromatography, requiring minimal sample preparation and avoiding the thermal degradation of acidic cannabinoids that can occur in GC-based methods. nih.govresearchgate.net The development of methods that can suppress interfering signals from the sample matrix, such as triglycerides in oil-based products, enhances the sensitivity and applicability of qNMR for cannabinoid analysis. researchgate.net

Furthermore, the need for real-time analysis in various settings is driving the exploration of biosensors and other rapid detection technologies. While still largely in the research phase for specific minor cannabinoids like CBNA, these approaches hold the potential for future applications in process monitoring and quality control. The continuous improvement in analytical instrumentation and methodologies will undoubtedly lead to more sensitive, accurate, and efficient assays for this compound research. researchgate.net

Structure Activity Relationship Sar Studies and Computational Modeling of Cannabinerolic Acid

SAR Investigation through Chemical Modification and Analog Synthesis

While specific, extensive SAR studies focusing exclusively on cannabinerolic acid are still emerging, research on related cannabinoids provides a foundational understanding of the structural features crucial for biological activity. The biosynthesis of this compound itself, which involves the prenylation of olivetolic acid, highlights the importance of the geranyl group for the formation of cannabinoids. mdpi.com

Key structural elements of cannabinoids that are often manipulated in SAR studies to modulate potency and receptor selectivity include:

The Alkyl Side Chain: The length and branching of the C-3 alkyl chain are critical for cannabinoid receptor affinity. rsc.org For instance, in tetrahydrocannabinol (THC), altering the standard pentyl chain to a propyl group (as in tetrahydrocannabivarin (B162180), THCV) reduces potency at the CB1 receptor by about 75%. nih.gov Conversely, increasing the chain length can enhance affinity. nih.gov

The Prenyl Moiety: The isoprenyl group is a defining feature of many cannabinoids, including this compound. Studies on cannabinoid analogs have shown that the prenyl side chain plays a vital role in their anti-neuroinflammatory and antimicrobial activities. nih.gov

The Carboxylic Acid Group: this compound is a carboxylic acid, and this functional group is essential for the enzymatic activity of the terminal cyclases that convert it into other cannabinoids like cannabidiolic acid (CBDA). mdpi.com The presence of this group generally renders the cannabinoid non-psychoactive. mdpi.com

The synthesis of this compound analogs, though not yet widely reported, represents a promising avenue for exploring its SAR. By systematically modifying its structure, researchers can identify the key pharmacophoric features responsible for its biological interactions and potentially develop new compounds with enhanced or more selective activities.

Computational Approaches for Predicting Biological Interactions

Computational methods are increasingly employed to accelerate the study of cannabinoids, offering predictive insights into their biological behavior and reducing the time and cost associated with experimental screening. irost.ir

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. irost.ir Several in silico docking studies have investigated the interaction of this compound with various protein targets.

For example, one study explored the anti-inflammatory potential of compounds from Cannabis sativa and found that this compound exhibited a binding affinity of -6.4 kcal/mol with the mTOR receptor, suggesting a stable interaction. researchgate.net Another theoretical study evaluated the interaction of twenty cannabinoid derivatives with the androgen receptor and the 5α-reductase enzyme, identifying this compound as a compound with potential affinity for the 5α-reductase enzyme. ccij-online.org In the context of breast cancer research, molecular docking suggested that this compound could be a promising candidate for an estrogen receptor α (ERα) antagonist, with a docking score of -7.7 kcal/mol against aromatase. nih.gov

Target ProteinBinding Affinity (kcal/mol) / Docking ScorePredicted Biological InteractionReference
mTOR Receptor-6.4Anti-inflammatory researchgate.net
Aromatase-7.7Aromatase Inhibition nih.gov
ERα-ERα Antagonist nih.gov
5α-Reductase-5α-Reductase Inhibition ccij-online.org
STK4 (Chain A)-9.1 (for a related ligand)STK4 Inhibition irost.ir

This table presents a summary of in silico molecular docking findings for this compound and related compounds against various biological targets.

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. nih.gov While specific MD simulation studies focusing solely on this compound are not yet prevalent in the literature, this technique has been applied to study other cannabinoids and their receptors. nih.govcsic.es MD simulations can be used to refine the docking poses of this compound within a receptor's binding site, providing a more accurate representation of the binding mode and the stability of the ligand-receptor complex. This method is valuable for understanding the flexibility of both the ligand and the protein, which is crucial for accurate binding prediction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.org QSAR models have been developed for various classes of cannabinoids to predict their binding affinities for cannabinoid receptors and other properties. nih.govnih.gov Although a specific QSAR model for this compound has not been detailed, the methodology is highly applicable. By generating a dataset of this compound analogs and their corresponding biological activities, a QSAR model could be built to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.govnih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For cannabinoids, pharmacophore models have been developed to define the key interactions with cannabinoid receptors. nih.govcsic.es A pharmacophore model for this compound could be generated based on its structure and the structures of other known active molecules. This model would highlight the critical hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings necessary for its biological activity, serving as a template for the virtual screening of compound libraries to identify new potential leads. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Bioinformatic Applications in this compound Research

Cheminformatics and bioinformatics provide the tools and databases necessary to manage, analyze, and interpret the vast amounts of data generated in cannabinoid research. nih.govncsu.edu

Databases and Data Mining: Public databases such as PubChem are essential resources for obtaining the 2D and 3D structures of this compound and other cannabinoids for in silico studies. Bioinformatics databases like STRING and pathway analysis tools such as the Reactome database are used to predict protein-protein interactions and understand the biological pathways affected by cannabinoids. researchgate.netnih.gov

Transcriptomic Analysis: In studies of cannabinerol (CBNR), the non-acidic form of this compound, bioinformatics tools have been crucial for analyzing transcriptomic data. nih.govresearchgate.net Tools like FastQC for quality control, Trimmomatic for adapter trimming, and STAR for RNA-seq alignment are used to process sequencing data, allowing researchers to identify genes and pathways that are modulated by the compound. nih.gov

Enzyme Engineering and Biosynthesis: Computational tools are also applied to study the enzymes involved in cannabinoid biosynthesis. For instance, computational alanine (B10760859) scanning has been used to identify key amino acid residues in prenyltransferases that interact with substrates like olivetolic acid, providing insights for engineering these enzymes to produce novel cannabinoid analogs. nih.gov

The integration of these computational approaches is pivotal for advancing our understanding of this compound's pharmacology and for the rational design of new therapeutic agents based on its chemical scaffold.

Occurrence and Distribution of Cannabinerolic Acid in Biological Systems

Distribution Across Cannabis sativa Chemotypes and Varieties

The concentration and presence of cannabinerolic acid can vary significantly among different Cannabis sativa chemotypes and varieties. Chemotypes are classifications of cannabis based on their predominant cannabinoid content, such as THC-dominant (drug-type), CBD-dominant (fiber-type), and CBG-dominant. researchgate.netjppres.com

While cannabigerolic acid (CBGA) is the primary precursor for major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), this compound is typically found in smaller quantities. agriculturejournals.czresearchgate.net Its formation occurs when neryl pyrophosphate is utilized by the enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) instead of geranyl pyrophosphate. agriculturejournals.cz

Table 1: Distribution of this compound and Related Compounds in Cannabis sativa

Cannabis Component Observation Reference
Leaves of Mexican strain This compound was first isolated from this source. mdpi.comnih.gov
C. indica varieties Generally exhibit higher abundance of varinolic cannabinoids. caymanchem.com

Presence in Other Plant Species

The available information suggests that classic olivetol-based cannabinoids, the category to which this compound belongs, are largely exclusive to Cannabis sativa. caymanchem.commdpi.com However, some related compounds, specifically orcinolic phytocannabinoids which have a different alkyl side chain, have been found in other plant species, such as those of the Rhododendron genus. caymanchem.comuniupo.it There is no evidence in the provided search results to indicate the presence of this compound itself in any plant species other than Cannabis sativa.

Content Variation with Plant Development and Environmental Factors

The chemical composition of Cannabis sativa, including its cannabinoid content, is dynamic and influenced by both the plant's developmental stage and various environmental factors. realmofcaring.org

Plant Development: The concentration of cannabinoids changes as the plant matures. Cannabinoid levels in the resin are highest when the flowers reach maturity. realmofcaring.org In the early stages of growth, when the concentration of the precursor CBGA is low, the synthesis of cannabichromenic acid (CBCA) may predominate. As the plant develops and CBGA concentration increases, the biosynthesis of THCA and CBDA becomes more efficient. agriculturejournals.cz While not explicitly stated for this compound, its levels would also be tied to the availability of its precursors.

Environmental Factors: Several environmental variables can impact cannabinoid production:

Temperature: Cannabis thrives in moderate temperatures. Extreme heat or cold can stress the plant and affect cannabinoid synthesis. jppres.comfloraflex.com Higher temperatures can also lead to the non-enzymatic decarboxylation of acidic cannabinoids. jppres.com

Humidity: High humidity can increase the risk of fungal diseases, while low humidity can cause dehydration, both of which can negatively impact the plant's health and cannabinoid production. floraflex.com

Sunlight: The intensity and duration of sunlight are crucial for photosynthesis and the production of cannabinoids. floraflex.com

Soil and Nutrients: The nutrient composition and pH of the soil directly influence plant growth and the synthesis of secondary metabolites like cannabinoids. floraflex.comnih.gov

Water Quality: Clean water, free from contaminants, is essential for healthy plant development and chemical composition. floraflex.com Saline irrigation has been shown to affect biomass and phytocannabinoid composition. nih.gov

Table 2: Influence of Environmental Factors on Cannabinoid Content

Factor Effect on Cannabinoid Production Reference
Temperature Extreme temperatures can stress the plant and alter cannabinoid profiles. jppres.comfloraflex.com
Humidity Affects plant health and risk of disease, indirectly impacting cannabinoid synthesis. floraflex.com
Sunlight Crucial for photosynthesis and the energy required for cannabinoid production. floraflex.com
Soil Nutrients & pH Directly impacts plant growth, resin production, and cannabinoid synthesis. floraflex.comnih.gov

Detection in In Vitro Plant Cell Cultures

The production of cannabinoids in undifferentiated plant cell cultures of Cannabis sativa has proven to be challenging. Most studies report that cannabinoids are either not produced at all or are found only in trace amounts in cell suspension or callus cultures. nih.govresearchgate.net This is a significant hurdle for biotechnological production methods. One study, however, did report the detection of several cannabinoids, including CBGA, in cell culture extracts using LC-MS, suggesting that under specific culture conditions, some level of production is possible. researchgate.net The direct detection of this compound in these cultures was not specified, but the presence of its precursor, CBGA, was noted. researchgate.net

Homologous Series and Alkyl Side Chain Variations

Phytocannabinoids exist as homologous series, characterized by variations in the length of the alkyl side chain attached to the phenolic ring. agriculturejournals.cz This variation is a key dimension of the chemical diversity within the cannabis metabolome. researchgate.net

The most common alkyl side chain is a five-carbon (pentyl) chain, leading to the "olivetol" series of cannabinoids, which includes this compound (CBNRA-C5). caymanchem.comupc.edu Homologs with different chain lengths also exist:

Propyl (C3) side chain: These are known as "varinolic" cannabinoids (e.g., cannabigerovarinic acid, CBGVA). agriculturejournals.czcaymanchem.com

Methyl (C1) side chain: These are termed "orcinolic" cannabinoids. caymanchem.com

Heptyl (C7) side chain: A less common variation. upc.edu

The biosynthesis of these homologs occurs independently, arising from different fatty acid precursors, rather than from the enzymatic shortening of the pentyl side chain. rsc.org In all the cannabinoid series, the pentyl (C5) homolog is typically the most abundant. upc.edusci-hub.se

Table 3: Homologous Series of this compound Based on Alkyl Side Chain

Alkyl Side Chain Length Series Name Example Precursor Acid Abundance Reference
C5 (pentyl) Olivetol This compound (CBNRA) Most abundant caymanchem.comupc.edusci-hub.se
C3 (propyl) Varinolic Cannabinerovarinic Acid (CBNRVA) Less common, targets of selective breeding agriculturejournals.czcaymanchem.com
C1 (methyl) Orcinolic - Rare in Cannabis, more prevalent in Rhododendron caymanchem.comuniupo.it

Emerging Research Directions and Unanswered Questions in Cannabinerolic Acid Science

Role as a Biosynthetic Intermediate in Rare Cannabinoid Pathways

Cannabinerolic acid, a geometric isomer of cannabigerolic acid (CBGA), is a naturally occurring cannabinoid precursor. nih.govnih.gov Its formation is attributed to the utilization of neryl pyrophosphate (NPP) instead of geranyl pyrophosphate (GPP) by the enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT). agriculturejournals.cz While CBGA is the primary precursor for major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), CBNA's role is more nuanced and appears to be linked to the biosynthesis of less abundant or "rare" cannabinoids. mdpi.comnih.govrealmofcaring.org

Research has shown that enzymes like THCA synthase and CBDA synthase can utilize CBNA as a substrate, although often with lower efficiency compared to CBGA. agriculturejournals.czescholarship.org For instance, THCA synthase can convert both CBGA and CBNA into THCA, suggesting a degree of substrate flexibility in these enzymes. escholarship.org Similarly, CBDA synthase can catalyze the formation of CBDA from both CBNA and CBGA, though the catalytic rate is lower for CBNA. researchgate.net This indicates that while CBGA is the predominant precursor, the presence of CBNA could contribute to the diversity of cannabinoids found in different cannabis strains. researchgate.netebi.ac.uk

The formation of cannabichromenic acid (CBCA) also highlights the potential of CBNA as a biosynthetic intermediate. Studies have shown that CBCA synthase can catalyze the oxidocyclization of both CBGA and CBNA to CBCA. acs.org However, the higher Vmax value for CBGA suggests it is the preferred substrate. acs.org These findings underscore the need for further investigation into the specific enzymatic kinetics and conditions that favor the utilization of CBNA in the biosynthesis of these and potentially other rare cannabinoids.

Table 1: this compound as a Substrate for Cannabinoid Synthases

EnzymeSubstrate(s)Product(s)Key Findings
THCA Synthase CBGA, CBNA THCACan convert both isomers, implying flexibility in the enzyme's mechanism. escholarship.org
CBDA Synthase CBGA, CBNA CBDACatalyzes the reaction with both substrates, though the rate is lower for CBNA. researchgate.net
CBCA Synthase CBGA, CBNA CBCABoth substrates can be used, but CBGA is the predominant precursor. ebi.ac.ukacs.org

Exploration of Novel Molecular Targets Beyond Canonical Pathways

While much of cannabinoid research has focused on their interaction with the well-known cannabinoid receptors CB1 and CB2, emerging studies are exploring the effects of minor cannabinoids on other molecular targets. In silico studies have begun to investigate the potential of a wide range of phytocannabinoids, including this compound, to modulate targets relevant to various diseases.

One such area of interest is in the context of breast cancer. A 2023 study used molecular docking to screen 129 phytocannabinoids against key molecular targets in ER+ breast cancer, such as aromatase and the estrogen receptor (ERα). nih.gov The results indicated that this compound, among other cannabinoids, showed potential for binding to ERα, with a calculated binding energy of -7.7 kcal/mol. nih.gov The predicted interactions included hydrogen bonds with the amino acid residues His524 and Glu353. nih.gov While these in silico findings are preliminary, they provide a compelling rationale for further in vitro and in vivo studies to validate these potential interactions and explore the therapeutic implications.

The exploration of such novel molecular targets for this compound and other minor cannabinoids is a crucial step in understanding their full pharmacological potential. This research could unveil new mechanisms of action and open up avenues for the development of novel therapeutics for a range of conditions.

Development of this compound as a Research Tool or Probe

The unique structural properties of this compound make it a valuable tool for biochemical and pharmacological research. As a geometric isomer of the central cannabinoid precursor CBGA, CBNA can be used as a chemical probe to investigate the substrate specificity and reaction mechanisms of cannabinoid biosynthetic enzymes. mdpi.comfrontiersin.org

By comparing the enzymatic conversion rates and product profiles of CBNA and CBGA, researchers can gain insights into the active site architecture and catalytic mechanisms of enzymes like THCA synthase, CBDA synthase, and CBCA synthase. escholarship.orgresearchgate.netebi.ac.uk This information is critical for understanding how the diversity of cannabinoids is generated within the Cannabis sativa plant.

Biotechnological Production and Metabolic Engineering for Enhanced Research Supply

The limited availability of this compound from natural plant sources presents a significant bottleneck for extensive research. To overcome this challenge, researchers are turning to biotechnological approaches to produce this and other rare cannabinoids. Metabolic engineering of microorganisms like Escherichia coli and yeast (Saccharomyces cerevisiae) offers a promising platform for the sustainable and scalable production of these compounds. nih.govulisboa.pt

The core strategy involves introducing the necessary biosynthetic genes from Cannabis sativa into a microbial host. nih.govuqtr.ca This typically includes genes for the production of the precursor molecules olivetolic acid (OA) and either geranyl pyrophosphate (GPP) or neryl pyrophosphate (NPP). mdpi.comresearchgate.net The introduction of a suitable prenyltransferase can then catalyze the condensation of OA and NPP to form this compound. agriculturejournals.czgoogle.com

Recent advancements have focused on optimizing these heterologous production systems. Strategies include enhancing the supply of precursors like hexanoyl-CoA and malonyl-CoA, and identifying more efficient enzymes for the key biosynthetic steps. nih.gov For example, research has explored the use of modified prenyltransferases to improve the synthesis of cannabigerolic acid, which could be adapted for this compound production. google.com The successful development of these biotechnological platforms will be instrumental in providing a reliable and cost-effective supply of this compound for research purposes. mdpi.comresearchgate.net

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the spatial and temporal distribution of this compound within the Cannabis sativa plant is crucial for elucidating its precise biosynthetic role. Advanced analytical techniques are being developed and applied for the in situ analysis of cannabinoids, moving beyond traditional chromatographic methods that require sample extraction and destruction.

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) have been instrumental in the initial identification and structural elucidation of cannabinoids, including this compound. frontiersin.orgmdpi.com More recently, techniques like Near-Infrared (NIR) spectroscopy are being explored for the rapid, non-destructive analysis of cannabinoids in intact cannabis inflorescences. nih.gov While current NIR models have focused on major cannabinoids like THCA, the methodology holds promise for adaptation to minor cannabinoids like CBNA. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) remains a powerful tool for the sensitive detection and quantification of cannabinoids in complex mixtures, including cell cultures, which can be used as a model system to study cannabinoid metabolic pathways. researchgate.net The development of high-resolution mass spectrometry and tandem mass spectrometry techniques further enhances the ability to differentiate between isomeric compounds like CBNA and CBGA. nih.gov

Future research will likely focus on the application of imaging mass spectrometry techniques, such as MALDI-MS imaging, to visualize the distribution of this compound and other cannabinoids within the glandular trichomes of the cannabis plant. This would provide unprecedented insights into the cellular and subcellular localization of cannabinoid biosynthesis.

Q & A

Q. What experimental designs optimize APT enzyme activity for CBNRA synthesis in heterologous systems?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test factors like pH, cofactor availability (Mg²⁺), and substrate ratios. Fluorescence-based thermal shift assays (TSA) identify optimal enzyme stability conditions. Validate activity via LC-MS/MS and compare with in planta yields .

Q. How do researchers address APT’s substrate promiscuity when studying CBNRA specificity?

  • Methodological Answer : Competitive inhibition assays with structural analogs (e.g., olivetol vs. olivetolic acid) quantify APT’s preference for carboxylated substrates. Molecular docking simulations predict binding affinities, validated by site-directed mutagenesis of active-site residues (e.g., Arg³⁰⁷ in APT) .

Q. What statistical methods are appropriate for analyzing non-enzymatic degradation products of CBNRA under environmental stressors?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis, PCA) of time-series LC-MS data identifies degradation trends. Accelerated stability studies (ICH Q1A guidelines) model degradation kinetics using Arrhenius equations to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on CBNRA’s stability in acidic vs. alkaline conditions?

  • Methodological Answer : Replicate studies using standardized buffers (e.g., phosphate-buffered saline at pH 4.0 vs. 9.0) with controlled oxygen exposure. Monitor degradation via UV-Vis spectroscopy (λ=270 nm) and compare half-life (t½) calculations. Confounding variables (e.g., light exposure) must be explicitly controlled .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.